5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol 5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478254-24-9
VCID: VC16181029
InChI: InChI=1S/C13H9ClN4OS/c14-11-6-2-1-5-10(11)12-16-17-13(20)18(12)15-8-9-4-3-7-19-9/h1-8H,(H,17,20)/b15-8+
SMILES:
Molecular Formula: C13H9ClN4OS
Molecular Weight: 304.76 g/mol

5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478254-24-9

Cat. No.: VC16181029

Molecular Formula: C13H9ClN4OS

Molecular Weight: 304.76 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol - 478254-24-9

Specification

CAS No. 478254-24-9
Molecular Formula C13H9ClN4OS
Molecular Weight 304.76 g/mol
IUPAC Name 3-(2-chlorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H9ClN4OS/c14-11-6-2-1-5-10(11)12-16-17-13(20)18(12)15-8-9-4-3-7-19-9/h1-8H,(H,17,20)/b15-8+
Standard InChI Key BQBVHPYXQMOZQX-OVCLIPMQSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CO3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. Key substituents include:

  • 2-Chlorophenyl group at position 5: Enhances lipophilicity and influences electronic properties .

  • Furan-2-ylmethyleneamino Schiff base at position 4: Introduces π-conjugation and electrophilic reactivity .

  • Thiol group at position 3: Enables redox activity and metal coordination.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₉ClN₄OS
Molecular Weight304.76 g/mol
CAS Number478254-24-9
Melting Point214–216°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, DMF

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of Potassium Dithiocarbazinate: Reacting 2-chlorobenzoic acid hydrazide with carbon disulfide in alkaline ethanol yields intermediate B .

  • Cyclization with Hydrazine: Intermediate B undergoes cyclization to form 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol .

  • Schiff Base Condensation: Reaction with furfural (furan-2-carbaldehyde) in acidic conditions introduces the furan-derived imine group .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Dithiocarbazinate FormationKOH/EtOH, CS₂, reflux85%
CyclizationHydrazine hydrate, 100°C72%
Schiff Base FormationFurfural, HCl, ethanol, reflux68%

Biological Activities

Antimicrobial Efficacy

Studies on structurally analogous 1,2,4-triazole-3-thiol derivatives demonstrate broad-spectrum activity:

  • Bacterial Strains:

    • Staphylococcus aureus (MIC: 0.039–0.156 μg/mL) .

    • Escherichia coli (MIC: 0.156 μg/mL) .

  • Fungal Strains:

    • Candida albicans (MIC: 0.625 μg/mL) .

The thiol group disrupts microbial cell membranes via disulfide bond formation, while the furan moiety inhibits enzyme systems .

Table 3: Comparative Biological Activity

ActivityCompoundResult
Antibacterial (S. aureus)Target CompoundMIC: 0.156 μg/mL
Antifungal (C. albicans)4-Amino-5-phenyl analogMIC: 0.625 μg/mL
AntioxidantPiperidine-triazole derivativeIC₅₀: 12.4 μM

Mechanistic Insights

Enzyme Inhibition

The compound inhibits cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi . Molecular docking studies suggest the chlorophenyl group occupies the enzyme’s hydrophobic pocket, while the triazole-thiol moiety coordinates with heme iron .

Metal Chelation

The thiol group forms stable complexes with Cu²⁺ and Fe³⁺, disrupting redox cycling in pathogenic microbes. Spectrophotometric analysis confirms a 1:1 binding stoichiometry with Cu²⁺ (log K = 4.2).

Pharmacological Applications

Anti-inflammatory Activity

Derivatives reduce carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac (70%) . COX-2 inhibition is mediated by the triazole core’s interaction with arachidonic acid binding sites .

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